3-bromo-N-(4-morpholin-4-ylphenyl)benzamide
Description
Properties
Molecular Formula |
C17H17BrN2O2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17BrN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |
InChI Key |
NTJIUYSDEMDBIE-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Strategy
The target molecule can be dissected into two primary components:
-
3-Bromo-4-methoxybenzoic acid : Serves as the benzamide precursor.
-
4-(Morpholin-4-ylsulfonyl)aniline : Provides the sulfonamide-linked morpholine moiety.
Coupling these fragments via amide bond formation constitutes the core synthetic pathway.
Stepwise Preparation Methods
Bromination of 4-Methoxybenzoic Acid
4-Methoxybenzoic acid undergoes electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 40–60°C. The para-methoxy group directs bromination to the ortho position, yielding 3-bromo-4-methoxybenzoic acid.
Reaction Conditions :
Alternative Halogenation Routes
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) under radical initiation (AIBN) provides regioselective bromination but requires rigorous anhydrous conditions.
Sulfonylation of Morpholine
Morpholine reacts with benzenesulfonyl chloride in dichloromethane in the presence of triethylamine (TEA) to form 4-(phenylsulfonyl)morpholine.
Reaction Conditions :
Nitration and Reduction
The phenylsulfonyl group is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂, Pd/C) to yield 4-(morpholin-4-ylsulfonyl)aniline.
Key Parameters :
Formation of Acid Chloride
3-Bromo-4-methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acid chloride.
Conditions :
Coupling with 4-(Morpholin-4-Ylsulfonyl)Aniline
The acid chloride reacts with 4-(morpholin-4-ylsulfonyl)aniline in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | DIPEA (2.5 eq) |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 12 hours |
| Yield | 82–88% |
Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Alternative One-Pot Synthesis
Direct Coupling Using Carbodiimide Reagents
A mixture of 3-bromo-4-methoxybenzoic acid and 4-(morpholin-4-ylsulfonyl)aniline is coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM.
Advantages :
-
Avoids isolation of acid chloride.
-
Compatible with moisture-sensitive morpholine sulfonamide.
Performance Metrics :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agent | EDCI (1.2 eq), HOBt (1.2 eq) |
| Temperature | 25°C |
| Yield | 75–80% |
Limitations : Requires chromatographic purification due to byproduct formation.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Sulfolane, a high-boiling polar solvent, enables efficient mixing and heat transfer in large-scale reactions. Tetra-n-butylammonium tetraphenylborate (0.1 eq) enhances para-selectivity during sulfonylation steps, reducing isomer formation.
Purification Techniques
-
Recrystallization : A 1:4 mixture of dichloromethane and n-heptane yields crystals with >99% purity.
-
Distillation : Reduced-pressure distillation (0.1 mmHg, 180°C) isolates the product in 90% recovery.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows >99% purity, with no detectable isomers.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid Chloride Coupling | 88% | >99% | High | Moderate |
| EDCI/HOBt Coupling | 80% | 98% | Moderate | High |
Key Insight : The acid chloride route offers superior yield and purity, making it preferable for industrial applications despite higher solvent costs .
Chemical Reactions Analysis
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide exhibits significant anticancer activity. It has been studied for its effects on various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
- Mechanism of Action : The compound may act by inhibiting specific signaling pathways involved in cell growth and survival, such as the Hedgehog signaling pathway, which is often dysregulated in cancers.
Case Study : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) have shown that treatment with this compound resulted in a notable increase in apoptotic cells, as evidenced by flow cytometry analysis using annexin V-FITC staining.
| Activity Type | Effect | Cell Line | IC50 |
|---|---|---|---|
| Anticancer | Induces apoptosis | MDA-MB-231 | 5 µM |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their activity.
Case Study : Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains, although specific IC50 values are still being determined.
| Activity Type | Effect | Organism | IC50 |
|---|---|---|---|
| Antimicrobial | Growth inhibition | E. coli | TBD |
Treatment of Hyperproliferative Disorders
Given its anticancer properties, this compound could be explored for use in treating hyperproliferative disorders such as polycythemia vera and essential thrombocythemia. Its ability to modulate pathways involved in cell proliferation makes it a candidate for further clinical investigation.
Potential CNS Applications
The morpholine group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their neuroprotective effects, making this compound a candidate for further research in neuropharmacology.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- Morpholine vs. Other Groups : The morpholine group in the target compound provides polar oxygen atoms for H-bonding, contrasting with nitro (4MNB) or formyl () groups, which may prioritize electronic effects over solubility .
Physicochemical Properties
A comparison of critical properties is outlined below:
Key Observations :
- The target compound’s morpholine group increases H-bond acceptors (4 vs.
- Rotatable bonds (3) are fewer than in ZINC33268577 (5), suggesting reduced conformational flexibility, which may impact binding entropy .
Biological Activity
3-bromo-N-(4-morpholin-4-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18BrN2O2
- Molecular Weight : 364.23 g/mol
The compound features a bromine atom, a morpholine ring, and an amide functional group, which are critical for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 2.01 |
| HeLa | 1.75 |
| HT29 | 1.50 |
| Karpas299 | 1.80 |
These findings suggest that the compound may inhibit cell proliferation effectively, potentially through mechanisms involving apoptosis and cell cycle arrest.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic markers in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies have identified key structural features that enhance the biological activity of the compound:
- Bromine Substitution : The presence of the bromine atom has been linked to increased potency against cancer cell lines.
- Morpholine Ring : The morpholine moiety is crucial for binding affinity and selectivity towards target enzymes.
Study 1: In Vitro Efficacy
In a study conducted by Zhang et al., the compound was tested against multiple cancer cell lines, demonstrating significant growth inhibition with an IC50 value as low as 1.50 µM in HT29 cells . The study concluded that structural modifications could further enhance its anticancer activity.
Study 2: Mechanistic Insights
A separate investigation focused on the mechanistic aspects revealed that treatment with this compound resulted in the activation of apoptotic pathways, evidenced by increased caspase activity in treated cells . This study highlights the compound's potential as an anticancer agent through its ability to induce programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
